

ML191 in studies to confirm GPR55 as a therapeutic target

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Compound of Interest

Compound Name: ML191

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ML191 in GPR55 Target Validation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ML191**, a selective antagonist of the G protein-coupled receptor 55 (GPR55), with other alternatives in the context of confirming GPR55 as a therapeutic target. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

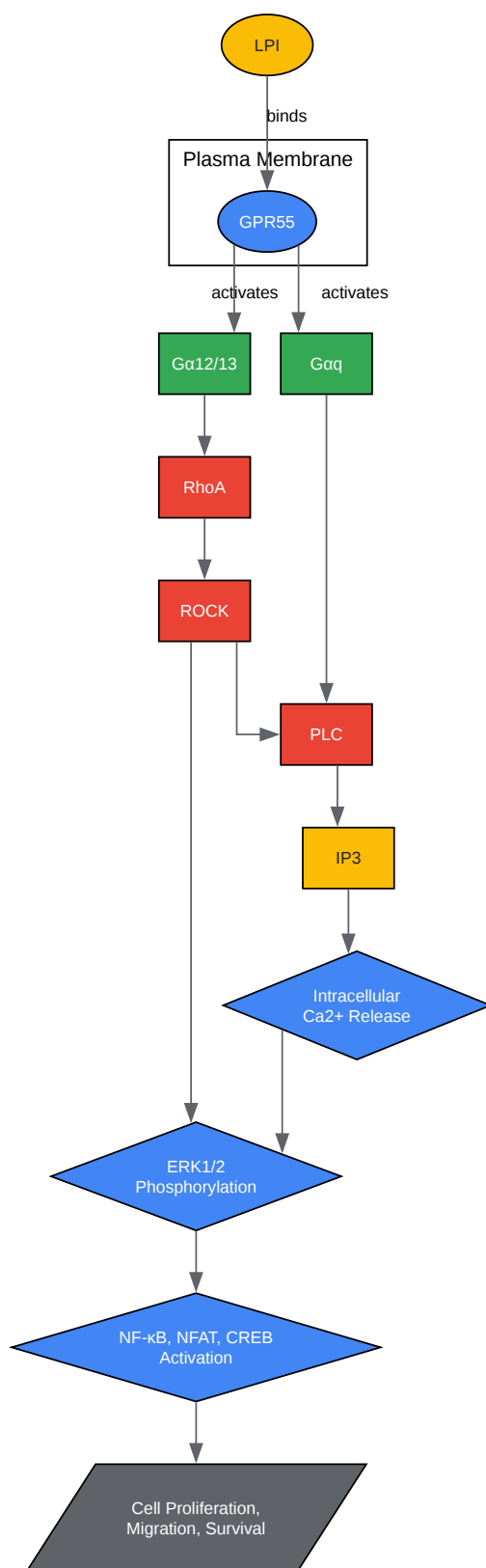
GPR55: A Novel Therapeutic Target

G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathologies, including cancer, inflammatory pain, and neurodegenerative diseases.[1] [2] Its validation as a drug target has been significantly advanced by the development of selective modulators. Among these, the piperidiny-1,3,4-oxadiazol-2-one derivative, **ML191**, discovered through the National Institutes of Health (NIH) Molecular Libraries Program, has served as a critical tool compound.[3]

GPR55 Signaling Pathway

Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a signaling cascade distinct from classical cannabinoid receptors. GPR55 primarily couples to G α 12/G13 and G α q proteins. This leads to the activation of RhoA-associated kinase (ROCK)

and phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), respectively. Downstream of RhoA, this pathway also stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of various transcription factors, including NF-κB, NFAT, and CREB, ultimately influencing cellular processes like proliferation, migration, and survival.[4]



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GPR55 Signaling Cascade

Comparative Performance of GPR55 Antagonists

ML191 and its analogs, ML192 and ML193, were identified from a high-throughput screening campaign and have been characterized in various in vitro assays. Their performance is compared with other known GPR55 modulators in the tables below.

Table 1: Antagonist Potency (IC₅₀) in β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

Compound	Chemical Scaffold	IC ₅₀ (μ M)	Cell Line	Reference
ML191	Piperidinyl-oxadiazolone	1.08 ± 0.10	U2OS	[2] [5]
ML192	Thienopyrimidine	0.70 ± 0.05	U2OS	[2]
ML193	Quinoline aryl sulfonamide	0.22 ± 0.03	U2OS	[2]
CID16020046	Pyrazololactam	Not reported in this assay	-	-
Cannabidiol (CBD)	Phytocannabinoid	Not reported in this assay	-	-

Table 2: Antagonist Potency (IC₅₀) in ERK1/2 Phosphorylation Assay

This assay quantifies the inhibition of LPI-induced phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.

Compound	Chemical Scaffold	IC50 (μM)	Cell Line	Reference
ML191	Piperidinyloxadiazolone	0.4 ± 0.1	U2OS	[2]
ML192	Thienopyrimidine	1.1 ± 0.3	U2OS	[2]
ML193	Quinoline aryl sulfonamide	0.2 ± 0.3	U2OS	[2]

Table 3: Selectivity Profile of ML-Series Antagonists

Selectivity is crucial for a tool compound to ensure that its effects are mediated through the target of interest.

Compound	GPR55 IC50 (nM)	Selectivity vs. GPR35	Selectivity vs. CB1	Selectivity vs. CB2	Reference
ML191	160	>100-fold	>100-fold	>100-fold	[3]
ML192	1080	>45-fold	>45-fold	>45-fold	[3]
ML193	221	>145-fold	>27-fold	>145-fold	[3]

In Vivo Studies: Confirming GPR55 as a Therapeutic Target

The utility of **ML191** and other GPR55 antagonists has been demonstrated in several preclinical models, providing strong evidence for GPR55's role in disease.

- **Cancer:** In a xenograft model of glioblastoma, silencing of GPR55 slowed tumor growth.[\[6\]](#) Furthermore, GPR55 antagonists have been shown to reduce chemoresistance in cancer cells.[\[7\]](#)
- **Pain and Inflammation:** The GPR55 antagonist ML193 has been shown to abolish the pronociceptive effects of LPI in the periaqueductal gray, suggesting that GPR55 antagonists could be analgesic.[\[8\]](#) In models of intestinal inflammation, the GPR55 antagonist

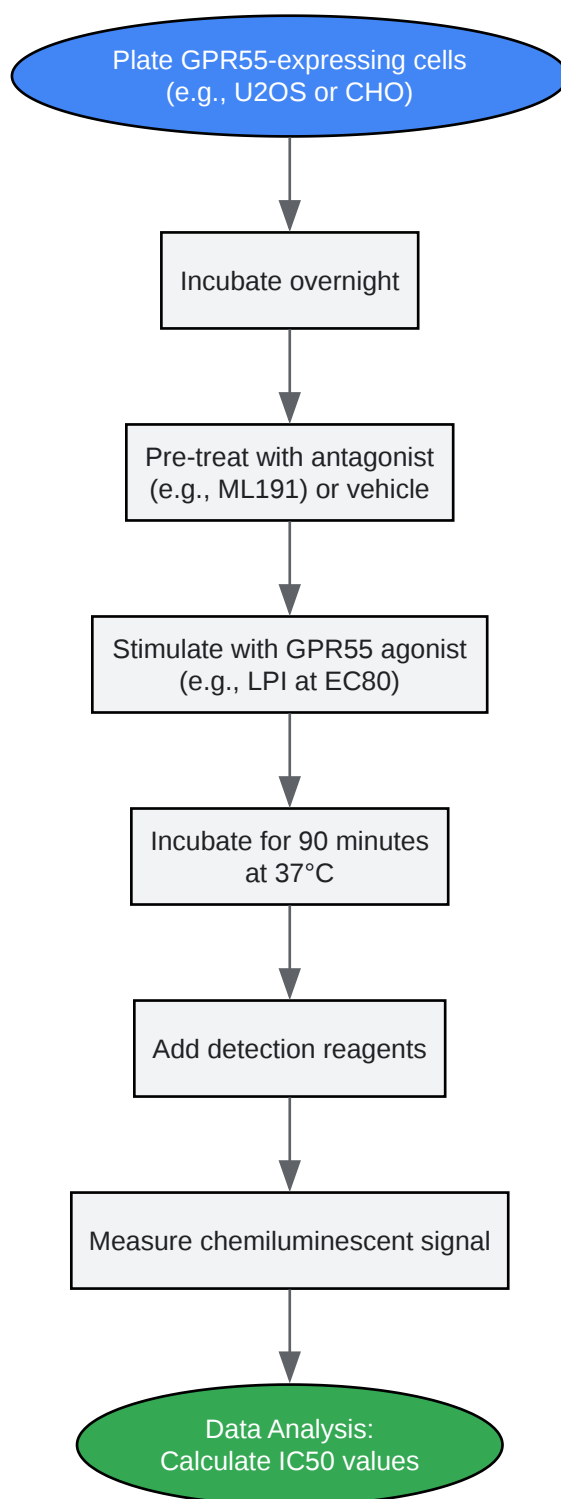
CID16020046 significantly reduced inflammation scores and levels of pro-inflammatory cytokines.[9]

Experimental Protocols

Detailed methodologies for the key assays are provided below.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the interaction between GPR55 and β-arrestin upon ligand binding.



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β -Arrestin Recruitment Assay Workflow

Methodology:

- **Cell Plating:** GPR55-expressing cells (e.g., U2OS or CHO cells stably expressing GPR55 and a β -arrestin-enzyme fragment fusion protein) are seeded in 384-well plates and incubated overnight.
- **Compound Addition:** Cells are pre-incubated with various concentrations of the antagonist (e.g., **ML191**) or vehicle for 30 minutes at 37°C.
- **Agonist Stimulation:** A fixed concentration of a GPR55 agonist, such as LPI (typically at its EC80 concentration), is added to the wells.
- **Incubation:** The plate is incubated for 90 minutes at 37°C to allow for β -arrestin recruitment.
- **Detection:** Detection reagents, which generate a chemiluminescent signal upon enzyme fragment complementation, are added to each well.
- **Signal Measurement:** The chemiluminescent signal is read using a plate reader.
- **Data Analysis:** The data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.

Methodology:

- **Cell Culture and Starvation:** GPR55-expressing cells (e.g., U2OS) are grown to near confluency and then serum-starved for 4-12 hours to reduce basal ERK phosphorylation.
- **Compound Treatment:** Cells are pre-treated with the GPR55 antagonist (e.g., **ML191**) for a specified time before being stimulated with LPI for 5-30 minutes.
- **Cell Lysis:** The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Signal Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- **Normalization:** The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
- **Densitometry:** The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.

Calcium Mobilization Assay (Fluo-4 Assay)

This assay measures changes in intracellular calcium concentration following receptor activation.

Methodology:

- **Cell Plating:** GPR55-expressing cells (e.g., HEK293) are seeded in a 96-well or 384-well black-walled, clear-bottom plate.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing an organic anion transporter inhibitor like probenecid to prevent dye extrusion. This incubation is typically for 30-60 minutes at 37°C.
- **Compound Pre-incubation:** The cells are then incubated with various concentrations of the GPR55 antagonist (e.g., **ML191**) or vehicle.
- **Agonist Stimulation and Signal Reading:** The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system. The baseline fluorescence is measured before the addition of a GPR55 agonist (e.g., LPI). The fluorescence intensity is then monitored over time to measure the agonist-induced calcium flux.

- **Data Analysis:** The increase in fluorescence intensity reflects the rise in intracellular calcium. The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, from which an IC₅₀ value can be determined. While **ML191** is expected to inhibit LPI-induced calcium mobilization, specific IC₅₀ values from this assay are not prominently reported in the literature.

Conclusion

ML191 has proven to be a valuable pharmacological tool for the study of GPR55. Its selectivity and demonstrated efficacy in blocking GPR55-mediated signaling pathways, both in vitro and in vivo, have been instrumental in validating GPR55 as a legitimate therapeutic target for a variety of diseases. This guide provides a comparative overview of **ML191**'s performance against other GPR55 modulators, offering researchers a foundation for selecting the appropriate tools for their GPR55-related studies. The detailed experimental protocols and signaling pathway diagrams further aid in the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting GPR55.

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